![molecular formula C9H8Cl2N2O4 B5031066 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B5031066.png)
2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide, also known as diclofop-methyl, is a herbicide used to control annual and perennial grass weeds in various crops, including wheat, barley, and oats. It was first introduced in 1977 and has since become a widely used herbicide due to its effectiveness and low toxicity.
Mechanism of Action
Diclofop-methyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis in plants. This leads to a disruption of lipid metabolism and ultimately cell death in the targeted weeds.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have low toxicity to mammals and birds, with no significant adverse effects observed at recommended doses. However, it can be toxic to aquatic organisms, and caution should be exercised when using it near water bodies.
Advantages and Limitations for Lab Experiments
Diclofop-methyl is a useful tool for research in the field of plant physiology and biochemistry. Its specific mode of action allows for targeted investigations into the role of ACCase in lipid metabolism and cell death. However, its use in lab experiments is limited by its toxicity to aquatic organisms, which may restrict its application in certain experimental setups.
Future Directions
There are several potential future directions for research on 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamidehyl. One area of interest is the development of new formulations with improved efficacy and reduced environmental impact. Additionally, further investigation into the molecular mechanisms underlying its herbicidal activity may lead to the discovery of new targets for weed control. Finally, the potential use of 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamidehyl in combination with other herbicides or cultural practices to enhance weed control in different cropping systems could also be explored.
Conclusion:
In conclusion, 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamidehyl is a widely used herbicide with a specific mode of action that targets ACCase in plants. Its low toxicity to mammals and birds has made it a popular choice for weed control in various crops. While its use in lab experiments is limited by its toxicity to aquatic organisms, it remains a valuable tool for research in the field of plant physiology and biochemistry. Future research may focus on improving its efficacy and reducing its environmental impact, as well as investigating new targets for weed control and exploring its potential use in combination with other herbicides or cultural practices.
Synthesis Methods
The synthesis of 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamidehyl involves the reaction of 2-methoxy-4-nitrophenol with chloroacetyl chloride, followed by reaction with sodium hydroxide and then with methyl iodide. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its herbicidal properties. It has been shown to effectively control grass weeds such as wild oats, barnyard grass, and foxtail in various crops. Additionally, 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamidehyl has been investigated for its potential use in controlling weeds in non-crop areas such as roadsides and railways.
properties
IUPAC Name |
2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O4/c1-17-7-4-5(13(15)16)2-3-6(7)12-9(14)8(10)11/h2-4,8H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZAWNXHZZDIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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